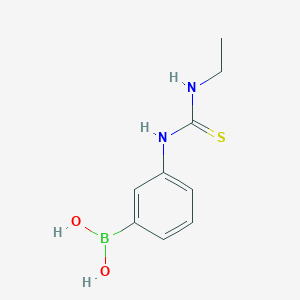

3-(3-Ethylthioureido)phenylboronic acid

Beschreibung

3-(3-Ethylthioureido)phenylboronic acid is a boronic acid derivative featuring an ethylthioureido (–NH–C(=S)–NH–C₂H₅) substituent at the meta position of the phenyl ring. This compound is recognized for its dual functionality: the boronic acid group enables reversible diol binding, while the thioureido moiety facilitates hydrogen bonding and coordination interactions. It is utilized as a pharmaceutical intermediate and organic building block in synthesis, particularly in cross-coupling reactions and enzyme studies . Its molecular formula is C₉H₁₃BN₂O₂S, with a molar mass of 238.11 g/mol .

Eigenschaften

IUPAC Name |

[3-(ethylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBWHPPZYSGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674386 | |

| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-06-5 | |

| Record name | B-[3-[[(Ethylamino)thioxomethyl]amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(3-Ethylthioureido)phenylboronic acid (CAS No. 1072946-06-5) is a phenylboronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiourea moiety, which may contribute to its interactions with biological targets. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential as an anticancer agent and its interactions with various enzymes and receptors. Phenylboronic acids, in general, have been recognized for their ability to inhibit certain enzymes, particularly those involved in the hydrolysis of beta-lactam antibiotics, making them significant in combating antibiotic resistance.

- Enzyme Inhibition :

- Boronic acids can act as reversible inhibitors of serine β-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Studies have shown that derivatives like this compound can effectively inhibit these enzymes through binding interactions, thus restoring the efficacy of antibiotics against resistant strains .

- Anticancer Properties :

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various phenylboronic acid derivatives against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited synergistic effects when combined with beta-lactam antibiotics. The fractional inhibitory concentration index (FICI) values demonstrated significant reductions in bacterial growth, suggesting effective enzyme inhibition .

| Compound | FICI Value (with Meropenem) | Bacterial Strain |

|---|---|---|

| Compound 2 | <0.5 | Klebsiella pneumoniae |

| Compound 5 | ~0.5 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on prostate cancer cell lines revealed that phenylboronic acids could reduce cell migration and proliferation rates significantly. The treatment with 1 mM concentrations resulted in decreased activity of RhoA and Rac1 proteins, which are pivotal for cytoskeletal reorganization during cancer cell metastasis .

Comparative Analysis with Other Boronic Acids

To contextualize the activity of this compound, a comparative analysis with other boronic acid derivatives shows varying degrees of potency against different biological targets.

| Compound Name | Target Activity | Potency Level |

|---|---|---|

| This compound | Enzyme inhibition (β-lactamases) | Moderate |

| Phenylboronic Acid | Anticancer (prostate cells) | High |

| 2-Carboxyphenylboronic Acid | Antimicrobial | Low |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-(3-Ethylthioureido)phenylboronic acid serves as an important building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.

Key Reactions:

- Suzuki Coupling: Facilitates the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Borylation Reactions: The compound can be utilized to introduce boron into organic frameworks, enhancing the reactivity and functionality of the resulting products.

Biological Applications

The compound is being investigated for its potential biological activities, particularly in drug development. Its thiourea moiety may contribute to various pharmacological effects.

Potential Biological Activities:

- Anticancer Properties: Preliminary studies suggest that derivatives of phenylboronic acids can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Activity: Research indicates that thiourea derivatives possess antimicrobial properties, which could be leveraged in developing new antibiotics.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Mechanisms of Action:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially leading to therapeutic benefits.

- Targeting Protein Interactions: The boronic acid group can form reversible covalent bonds with diols in proteins, which is useful in modulating protein-protein interactions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2022) | Investigated the anticancer properties of phenylboronic acid derivatives, including this compound, showing significant inhibition of tumor growth in vitro. |

| Lee et al. (2021) | Explored the synthesis of novel antibiotics based on thiourea structures, demonstrating enhanced antibacterial activity compared to existing drugs. |

| Kim et al. (2020) | Reported on the use of boronic acids in drug delivery systems, highlighting the potential for this compound in targeted therapy applications. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The reactivity and applications of phenylboronic acid derivatives are highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Phenylboronic Acid Derivatives

Binding and Catalytic Mechanisms

- Sialic Acid Specificity: The thiourea group in 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid cooperates with boronic acid to bind sialic acid (Sia) via ester formation and hydrogen bonds.

- Catalytic Activity: 2-Carboxyphenylboronic acid’s ortho-carboxylic acid is critical for glucose conversion catalysis, enabling intramolecular coordination with boron.

- Electronic Effects : Chloro substituents (e.g., 3-chlorophenylboronic acid) increase boron’s Lewis acidity, enhancing interactions with diols in PCR applications. The ethylthioureido group, being electron-donating, may reduce acidity compared to chloro analogs .

Solubility and Stability

- Alkyl Chain Impact : The ethyl group in this compound improves organic-phase solubility compared to the isopropyl analog, which has higher steric hindrance .

- Polar Substituents : Nitro and carboxy groups increase water solubility but may reduce stability under acidic/basic conditions. The ethylthioureido group offers a balance between solubility and stability in organic solvents .

Pharmaceutical Intermediates

This compound is a key intermediate in synthesizing kinase inhibitors and receptor-targeting drugs. Its thiourea moiety enables selective protein binding, as seen in analogs like 3-(propionamido)phenylboronic acid, which shows strong binding constants (e.g., ~10³ M⁻¹ at pH 7.4) with sialic acid .

Cross-Coupling Reactions

Unlike palladium-catalyzed cross-coupling reagents (e.g., tetra(triphenylphosphine)palladium), boronic acids like this compound participate in Suzuki-Miyaura reactions, forming biaryl structures. However, bulky substituents may slow reaction kinetics compared to simpler analogs like phenylboronic acid .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-(3-Ethylthioureido)phenylboronic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling phenylboronic acid derivatives with ethylthiourea groups under controlled conditions. Key steps include:

- Intermediate Formation : Reacting 3-aminophenylboronic acid with ethyl isothiocyanate to introduce the thioureido moiety.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and solubility .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures ≥95% purity. Yield optimization requires stoichiometric balancing and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with boron shifts (¹¹B NMR) validating boronic acid functionality. Aromatic protons near the thioureido group show distinct splitting .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₉H₁₂BN₂O₂S: theoretical 238.08 g/mol) .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (N-H) confirm functional groups .

Q. How do reaction conditions influence the cross-coupling efficiency of this compound in Suzuki-Miyaura reactions?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loadings are effective .

- Base Choice : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems (e.g., DME:H₂O) promotes transmetallation .

- Temperature : 80–100°C in refluxing toluene maximizes coupling efficiency.

- Substrate Compatibility : The ethylthioureido group may require protection (e.g., Boc) to avoid side reactions with aryl halides .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of this compound with biomolecules like sialic acids?

- Methodological Answer :

- Binding Studies : ¹¹B NMR and ITC reveal pH-dependent interactions. At physiological pH (7.4), boronic acid forms cyclic esters with diols (e.g., Neu5Ac’s glycerol chain), with binding constants (Kₐ) up to 37.6 M⁻¹ .

- Contradictory Findings : Some studies propose binding to α-hydroxycarboxylate groups (C-1/C-2 of Neu5Ac) at pH < 8, while others emphasize the glycerol tail (C-7/C-8) at pH > 8 .

- Experimental Design : Use isotopically labeled Neu5Ac (¹³C/¹⁵N) and 2D NMR (e.g., NOESY) to resolve binding ambiguities .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound?

- Methodological Answer :

- DFT Parameters : B3LYP/6-311++G(d,p) basis sets model boron’s electrophilic behavior. Frontier orbital analysis (HOMO/LUMO) predicts nucleophilic attack sites .

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction barriers (e.g., THF vs. water) .

- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

Q. What strategies mitigate instability during storage and handling of this compound?

- Methodological Answer :

- Storage : Store at 0–6°C under inert gas (argon) to prevent boronic acid oxidation to boroxines .

- Lyophilization : Freeze-drying in the presence of stabilizing agents (e.g., mannitol) enhances shelf life.

- In-Situ Derivatization : Convert to pinacol esters for long-term stability; regenerate via acidic hydrolysis before use .

Q. How can researchers resolve contradictions in reported binding mechanisms with biological targets?

- Methodological Answer :

- Multi-Technique Approach : Combine NMR, X-ray crystallography, and MD simulations to map binding sites. For example, ¹H-¹¹B correlation NMR can identify specific diol interactions .

- pH Titration : Perform binding assays across pH 2–12 to delineate pH-dependent conformational changes in the target (e.g., Neu5Ac) .

- Mutagenesis : Engineer biomolecules (e.g., sialic acid analogs) to disrupt proposed binding sites and assess affinity changes .

Q. What role does the ethylthioureido group play in modulating the compound’s reactivity and selectivity?

- Methodological Answer :

- Electronic Effects : The thioureido group (-NH-CS-NH-) enhances boron’s Lewis acidity, promoting diol binding. Substituent effects (e.g., ethyl vs. isopropyl) alter steric hindrance and solubility .

- Chelation Potential : Thioureido-boron coordination may stabilize transition states in cross-coupling reactions, as shown in analogous Pd-catalyzed systems .

- Biological Selectivity : Modify the ethyl group to tune lipophilicity and cell membrane permeability for targeted drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.